molecular formula C23H22N2OS B2698039 (E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 477504-14-6

(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2698039
CAS No.: 477504-14-6
M. Wt: 374.5
InChI Key: OULYQOSWDAVLRF-ZNTNEXAZSA-N
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Description

(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a chemical compound of significant interest in medicinal chemistry and chemical biology research, particularly in the development of kinase inhibitors. Its core structure incorporates a naphthothiazole scaffold, a privileged structure in drug discovery known for its diverse biological activities. The (E)-benzamide group attached to the thiazole ring is a common pharmacophore found in many bioactive molecules targeting protein kinases, which are critical enzymes in cellular signaling pathways. Researchers are investigating this compound and its analogs primarily for their potential as potent and selective inhibitors of Src-family kinases and other tyrosine kinases implicated in pathological processes such as cancer cell proliferation, invasion, and metastasis [https://pubchem.ncbi.nlm.nih.gov/]. The mechanism of action is hypothesized to involve competitive binding at the ATP-binding pocket of the target kinase, thereby preventing phosphorylation and subsequent downstream signaling. Its specific substitution pattern, including the tert-butyl group, is designed to optimize interactions with the hydrophobic regions of the kinase's active site, enhancing both binding affinity and selectivity. Current research applications focus on using this compound as a key chemical tool to probe kinase function in vitro, to study signal transduction networks in cell-based assays, and to serve as a structural template for the rational design of next-generation therapeutic agents for oncological and other proliferative diseases.

Properties

IUPAC Name

4-tert-butyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2OS/c1-23(2,3)17-12-9-16(10-13-17)21(26)24-22-25(4)19-14-11-15-7-5-6-8-18(15)20(19)27-22/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULYQOSWDAVLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(tert-butyl)benzoyl chloride with 3-methylnaphtho[2,1-d]thiazole-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related thiazole derivatives:

Compound Name Core Structure Substituents Key Functional Properties Reference
(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide Naphtho[2,1-d]thiazole 4-tert-butyl (benzamide), 3-methyl (thiazole) Potential enhanced π-stacking, stability
N-(4-(2-Chlorophenyl)-3-methylthiazol-2(3H)-ylidene)benzamide (15b) Simple thiazole 2-chlorophenyl (C4), methyl (N3) Anticancer activity (NMR-confirmed)
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a) Thiazole with cyclopentyl linkage Phenyl (C3), p-tolyl (C4) MAO inhibition
4-{4-[(E)-{[(E)-4-(4-nitrophenyl)-3-phenylthiazol-2(3H)-ylidene]hydrazone}methyl]phenyl}morpholine (23) Thiazole-morpholine hybrid 4-nitrophenyl (C4), phenyl (N3), morpholine Carbonic anhydrase inhibition
N-(4-(2,4-Dimethylphenyl)-3-dodecylthiazol-2(3H)-ylidene)-benzamide (5p) Simple thiazole 2,4-dimethylphenyl (C4), dodecyl (N3) Metastatic cancer inhibition

Key Observations:

  • Naphtho-Fused vs.
  • Substituent Effects : The tert-butyl group in the target compound may confer greater metabolic stability compared to smaller alkyl chains (e.g., methyl in 15b) or polar groups (e.g., nitro in 23) .
  • Biological Activity Trends : Thiazoles with electron-withdrawing groups (e.g., chloro in 15b) or hybrid pharmacophores (e.g., morpholine in 23) show marked enzyme inhibition, suggesting that the target compound’s tert-butyl and naphtho groups could synergize for improved activity .

Spectroscopic and Analytical Data Comparison

The table below contrasts NMR and mass spectrometry data for the target compound (inferred) and related analogs:

Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) MS (m/z) Reference
This compound (Inferred) ~1.35 (s, 9H, t-Bu), ~3.60 (s, 3H, N–CH3) ~174.3 (C=O), ~34.0 (N–CH3), ~29.5 (t-Bu) ~408 (M+H)+
N-(4-(2-Chlorophenyl)-3-methylthiazol-2(3H)-ylidene)benzamide (15b) 8.38 (dd, 2H), 7.54–7.39 (m, 7H), 3.63 (s, 3H) 174.3 (C=O), 136.9–127.3 (aromatic), 34.0 (CH3) 329 (M+H)+
N-(3-Allyl-4-phenylthiazol-2(3H)-ylidene)benzamide (7c) 5.90–5.20 (m, allyl), 7.60–7.20 (m, aromatic) 168.4 (C=O), 130.0–128.1 (aromatic), 117.2 (allyl) 307 (M+H)+
N-Ethyl-N-(4-phenylthiazol-2-yl)benzamide 4.20 (q, 2H, CH2), 1.30 (t, 3H, CH3) 168.5 (C=O), 62.4 (CH2), 14.1 (CH3) 309 (M+H)+

Key Observations:

  • The tert-butyl group in the target compound would produce a distinctive singlet at ~1.35 ppm (1H NMR) and a quaternary carbon signal near 29.5 ppm (13C NMR), absent in analogs with smaller alkyl groups .
  • Aromatic protons in the naphtho system are expected to resonate downfield (δ 7.5–8.5 ppm), contrasting with simpler phenyl-substituted thiazoles (δ 7.0–7.6 ppm) .

Biological Activity

(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiazole ring and a naphthalene moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is C19H22N2SC_{19}H_{22}N_2S, with a molecular weight of approximately 306.45 g/mol.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties by inhibiting various cancer cell lines. For instance, research shows that compounds with similar thiazole and naphthalene structures can inhibit the growth of breast and prostate cancer cells through apoptosis induction and cell cycle arrest mechanisms .
  • Enzyme Inhibition
    • The compound has been noted for its potential as an inhibitor of specific enzymes involved in cancer progression. For example, derivatives have shown inhibitory effects on 11β-HSD1 and 11β-HSD2 enzymes, which are implicated in glucocorticoid metabolism and cancer cell proliferation . The inhibition rates observed were significant, with some compounds achieving over 80% inhibition at concentrations as low as 10 µM.
  • Antimicrobial Properties
    • Preliminary studies suggest that the compound may possess antimicrobial activity, although detailed investigations are still required to quantify this effect. Compounds with similar structural features have demonstrated efficacy against various bacterial strains, indicating potential for further exploration in this area .

Case Study 1: Anticancer Efficacy

A study published in Molecules assessed the anticancer activity of several thiazole derivatives, highlighting that those with bulky substituents like tert-butyl showed enhanced cytotoxicity against MCF-7 breast cancer cells. The study reported an IC50 value of around 10 µM for one derivative, suggesting that the introduction of the tert-butyl group increases lipophilicity and cellular uptake .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of 11β-HSD enzymes by thiazole derivatives. The results indicated that specific compounds could selectively inhibit 11β-HSD1 over 11β-HSD2, making them promising candidates for targeted cancer therapies . The selectivity was attributed to structural interactions at the enzyme's active site, influenced by the presence of the naphthalene moiety.

Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of 11β-HSD1/11β-HSD2
AntimicrobialInhibition of bacterial growth

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